molecular formula C4H9ClFNO B1413389 (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride CAS No. 1909293-52-2

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Cat. No. B1413389
CAS RN: 1909293-52-2
M. Wt: 141.57 g/mol
InChI Key: ZZJHCOUWDLIGPH-MMALYQPHSA-N
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Description

“(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride” is likely a fluorinated pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride” were not found, fluorinated pyrrolidines can be synthesized from readily available 4-oxo-L-proline derivatives .


Molecular Structure Analysis

The molecular structure of “(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride” likely contains a pyrrolidine ring, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position .

Scientific Research Applications

Chemotherapeutic Potential in Malaria Treatment

  • Research indicates a substantial reduction in malaria parasitemia and improvement in survival rates in mice treated with a compound related to (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, highlighting its potential in developing effective antimalarial therapies (Woodard et al., 2009).

Antibacterial Properties

  • Compounds with structures similar to (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride have shown potent antibacterial activity, offering a promising avenue for the development of new antibacterial drugs (Kawakami et al., 2000).

Potential in Hypertension Management

  • Derivatives of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride have demonstrated significant antihypertensive effects, suggesting a potential role in managing hypertension (Cassidy et al., 1992).

Role in Cholesterol Management

  • Studies have indicated that certain compounds structurally related to (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride can significantly influence cholesterol absorption and management, pointing to possible applications in controlling cholesterol levels (van Heek et al., 2001).

Neuropharmacological Applications

  • Certain analogs of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride have shown promising neuropharmacological properties, including dopaminergic activity, which could have implications for treating neurological disorders (Gottschlich et al., 1995; Crider et al., 1984).

Cancer Chemoprevention

  • Research suggests that compounds structurally related to (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride may exhibit chemopreventive properties, indicating potential use in cancer prevention strategies (Thanusu et al., 2011).

Safety and Hazards

Specific safety and hazard information for “(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride” was not found. It’s important to handle all chemical substances with appropriate safety measures .

properties

IUPAC Name

(3S,4S)-4-fluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

CAS RN

1909293-52-2
Record name (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
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